(2Z)-2-(anthracen-9-ylmethylidene)hydrazinecarbothioamide
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Overview
Description
[(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is derived from anthracene, a polycyclic aromatic hydrocarbon, and thiourea, an organosulfur compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA typically involves the condensation reaction between anthracene-9-carbaldehyde and thiourea. The reaction is usually carried out in an ethanol solvent under reflux conditions. The mixture is heated to around 80°C for a few hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the solid product is collected by filtration and recrystallized from a suitable solvent mixture, such as methanol-chloroform, to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for [(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the anthracene moiety.
Reduction: Reduced forms of the Schiff base.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
[(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA has several scientific research applications, including:
Mechanism of Action
The mechanism of action of [(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and potentially inhibiting the activity of metalloenzymes. Additionally, the aromatic anthracene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects .
Comparison with Similar Compounds
[(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA can be compared with other anthracene-based Schiff bases and thiourea derivatives. Similar compounds include:
Anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine: Exhibits luminescent properties and is used in materials science.
Anthracen-9-ylmethylene-(4-methoxyphenyl)amine: Used as a promoter in palladium-catalyzed oxidative Sonogashira cross-coupling reactions.
Anthracen-9-ylmethylene-(4-phenyl)amine:
The uniqueness of [(Z)-[(ANTHRACEN-9-YL)METHYLIDENE]AMINO]THIOUREA lies in its combination of the anthracene and thiourea moieties, which impart distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13N3S |
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Molecular Weight |
279.4 g/mol |
IUPAC Name |
[(Z)-anthracen-9-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C16H13N3S/c17-16(20)19-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H,(H3,17,19,20)/b18-10- |
InChI Key |
WYLUUWBULMMVJF-ZDLGFXPLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\NC(=S)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NNC(=S)N |
Origin of Product |
United States |
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